

A Comprehensive Technical Guide to the Research of 1,1-Cyclopentanediacetic Acid

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Compound of Interest

Compound Name: 1,1-Cyclopentanediacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of **1,1-Cyclopentanediacetic acid**, a versatile C9 dicarboxylic acid. From its fundamental physicochemical properties and spectroscopic signature to its synthesis and pivotal role as a precursor in medicinal chemistry, this document serves as a comprehensive resource. We will delve into detailed synthetic protocols, the rationale behind various experimental strategies, and the applications of its derivatives, particularly in the development of GABA analogs and biologically active spirocyclic compounds.

Physicochemical and Spectroscopic Characterization

1,1-Cyclopentanediacetic acid, with the chemical formula $C_9H_{14}O_4$, is a white crystalline solid that serves as a valuable building block in organic synthesis.^[1] Its structure, featuring a cyclopentane ring geminally substituted with two acetic acid moieties, imparts both rigidity and conformational flexibility, making it an attractive scaffold for constructing complex molecular architectures.^[2]

Table 1: Physicochemical Properties of **1,1-Cyclopentanediacetic Acid**

Property	Value	Source(s)
CAS Number	16713-66-9	[1]
Molecular Formula	C ₉ H ₁₄ O ₄	[1]
Molecular Weight	186.21 g/mol	[1]
Appearance	White crystalline solid/powder	[1]
Melting Point	180-181 °C	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	74.6 Å ²	[1]

Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of **1,1-Cyclopentanediacetic acid** is essential for its identification and for monitoring reactions in which it is a reactant or product.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the arrangement of non-equivalent protons in the molecule.[3][4]

- ¹H NMR (Solvent dependent, typically CDCl₃ or DMSO-d₆) δ (ppm):
 - A broad singlet in the region of 10-12 ppm, corresponding to the two acidic protons of the carboxylic acid groups. The exact chemical shift is highly dependent on the solvent and concentration.
 - A singlet around 2.5-2.7 ppm, integrating to 4H, representing the four methylene protons of the two acetic acid side chains (-CH₂COOH).
 - A multiplet or series of multiplets between 1.4 and 1.8 ppm, integrating to 8H, corresponding to the methylene protons of the cyclopentane ring. Due to the conformational flexibility of the cyclopentane ring, these protons may exhibit complex splitting patterns.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.[\[2\]](#)[\[6\]](#)

- ¹³C NMR (Solvent dependent) δ (ppm):
 - ~175-180 ppm: Carboxylic acid carbonyl carbons (-COOH).
 - ~45-50 ppm: Quaternary carbon of the cyclopentane ring (C1).
 - ~35-40 ppm: Methylene carbons of the acetic acid side chains (-CH₂COOH).
 - ~25-35 ppm: Methylene carbons of the cyclopentane ring. Due to symmetry, fewer than four distinct signals may be observed for the ring carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule.[\[7\]](#)

- Key IR Absorptions (cm⁻¹):
 - 2500-3300 (broad): O-H stretching of the carboxylic acid, often showing a very broad absorption due to hydrogen bonding.
 - ~1700 (strong, sharp): C=O stretching of the carboxylic acid carbonyl group. This is a very characteristic and intense peak.
 - ~1410 & ~920 (broad): O-H bending vibrations associated with the carboxylic acid dimer.
 - ~1200-1300: C-O stretching of the carboxylic acid.
 - 2800-3000: C-H stretching of the methylene groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Expected Fragmentation:
 - Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.21 m/z) may be observed, though it can be weak in electron ionization (EI) due to facile fragmentation.

- Loss of H₂O (M-18): Dehydration is a common fragmentation pathway for carboxylic acids.
- Loss of COOH (M-45): Cleavage of a carboxylic acid group is a characteristic fragmentation.
- Loss of CH₂COOH (M-59): Cleavage of an entire acetic acid side chain.
- Further fragmentation of the cyclopentane ring.

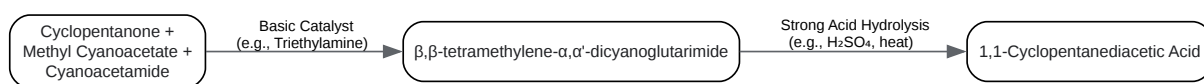
Synthesis of 1,1-Cyclopentanediactic Acid

The synthesis of **1,1-Cyclopentanediactic acid** can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are detailed below.

Method 1: From Cyclopentanone via a Dicyanoglutarimide Intermediate

This method, outlined in a key patent, involves a multi-step process starting from cyclopentanone.^[10] The causality behind this experimental choice lies in the use of readily available and inexpensive starting materials (cyclopentanone, methyl cyanoacetate, and cyanoacetamide) and a sequence of reliable condensation and hydrolysis reactions.

Workflow Diagram: Synthesis from Cyclopentanone



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Caption: Synthesis of **1,1-Cyclopentanediactic Acid** from Cyclopentanone.

Detailed Protocol: Synthesis of β,β-tetramethylene-α,α'-dicyanoglutarimide and subsequent hydrolysis^[10]

- Reaction Setup: In a suitable reaction vessel, charge formamide and cool to 25-30 °C.

- **Addition of Reactants:** To the formamide, add cyclopentanone, methyl cyanoacetate, and cyanoacetamide.
- **Catalyst Addition:** Gradually add triethylamine over a period of 30 minutes, maintaining the temperature between 25-30 °C.
- **Reaction:** Stir the mixture for 10 hours at 25-30 °C. The reaction progress can be monitored by techniques such as TLC or HPLC.
- **Intermediate Workup (optional, for isolation):** The intermediate, β,β -tetramethylene- α,α' -dicyanoglutarimide, can be isolated by acidification of the reaction mixture with a strong acid, which insolubilizes the salt form.^[10]
- **Hydrolysis:** Raise the temperature of the reaction mixture to 60-65 °C and gradually add water.
- **Acidification:** Adjust the temperature to 60-65 °C and carefully acidify the solution to pH 1 with 98% sulfuric acid, using cooling to keep the temperature below 75 °C.
- **Isolation:** Cool the resulting slurry to 5-10 °C and filter the solid product.
- **Washing:** Wash the filter cake with portions of cold water. The product is **1,1-Cyclopentanediacetic acid**.
- **Drying:** Dry the product, for example, in a vacuum oven.

Method 2: Malonic Ester Synthesis

An alternative and classic approach to geminal diacids is the malonic ester synthesis. This method utilizes the acidity of the α -protons of diethyl malonate to perform a double alkylation with a suitable dihaloalkane, followed by hydrolysis and decarboxylation. For **1,1-Cyclopentanediacetic acid**, this would involve a spirocyclic intermediate. A more direct adaptation for this specific target involves the reaction of a cyclopentylidene derivative. However, a classic approach would be the alkylation of diethyl malonate with 1,4-dibromobutane to form the cyclopentane ring, followed by further functionalization, though this is a more complex route. A more direct malonic ester synthesis approach would be to use a precursor that already contains the cyclopentane ring.

While a specific protocol for **1,1-Cyclopentanediacetic acid** via malonic ester synthesis is not readily available in the searched literature, a general procedure can be adapted.[10][11][12][13][14] The key principle is the nucleophilic attack of the malonate enolate on an appropriate electrophile.

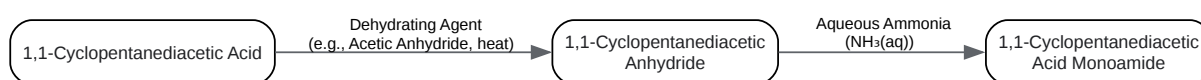
Key Chemical Transformations and Derivatives

1,1-Cyclopentanediacetic acid is a versatile starting material for a range of derivatives, primarily through reactions of its carboxylic acid groups.

Synthesis of 1,1-Cyclopentanediacetic Anhydride

Cyclic anhydrides are important reactive intermediates. The formation of 1,1-Cyclopentanediacetic anhydride is readily achieved by heating the diacid with a dehydrating agent.[15][16][17]

Workflow Diagram: Anhydride and Monoamide Synthesis



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Caption: Key derivatives from **1,1-Cyclopentanediacetic Acid**.

Detailed Protocol: Synthesis of 1,1-Cyclopentanediacetic Anhydride[15][16]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine **1,1-Cyclopentanediacetic acid** with an excess of acetic anhydride.
- **Reaction:** Heat the mixture to reflux for several hours (e.g., 3 hours). The progress of the reaction can be monitored by the disappearance of the starting diacid (e.g., by TLC).
- **Workup:** After the reaction is complete, remove the excess acetic anhydride and acetic acid by-product under reduced pressure (distillation).

- Purification: The crude anhydride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane extraction followed by evaporation).[\[15\]](#)

Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide

The monoamide is a crucial intermediate in the synthesis of pharmaceutically active compounds like Gabapentin analogues.[\[18\]](#) It is typically prepared by the aminolysis of the corresponding anhydride.[\[15\]](#)[\[16\]](#)[\[19\]](#)

Detailed Protocol: Synthesis of **1,1-Cyclopentanediacetic Acid Monoamide**[\[15\]](#)[\[16\]](#)

- Reaction Setup: In a reaction vessel, place a solution of aqueous ammonia (e.g., 20-30% concentration). Cool the solution, for instance, in an ice bath to below 20 °C.
- Addition of Anhydride: Slowly add 1,1-Cyclopentanediacetic anhydride to the cold ammonia solution. The reaction is exothermic and the temperature should be maintained below 20 °C.
- Reaction: Stir the mixture until the reaction is complete (monitoring by HPLC is recommended).[\[16\]](#)
- Workup: Remove excess ammonia under vacuum.
- Acidification and Precipitation: Acidify the solution with hydrochloric acid to precipitate the crude monoamide.
- Isolation and Purification: Filter the precipitated solid, wash with cold water, and then purify by extraction with a solvent like methylene chloride followed by solvent removal, or by recrystallization (e.g., from aqueous acetonitrile).[\[15\]](#)[\[16\]](#)

Applications in Drug Discovery and Development

The rigid yet flexible scaffold of **1,1-Cyclopentanediacetic acid** makes it an attractive starting point for the synthesis of conformationally constrained molecules with potential biological activity.

Precursor to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are of great interest in neuroscience research and drug development for conditions such as epilepsy, anxiety, and neuropathic pain.[11][20] The cyclopentane ring can be used to lock the pharmacophoric elements (amine and carboxylic acid) into specific spatial arrangements, leading to selectivity for different GABA receptor subtypes (GABA_a, GABA_e, etc.) or GABA transporters.[15][18][21][22][23]

While many cyclopentane-based GABA analogues are not directly synthesized from **1,1-cyclopentanediacetic acid**, the diacid serves as a key intermediate for compounds like Gabapentin, which is an analogue of GABA. The monoamide of the cyclohexane analogue of **1,1-cyclopentanediacetic acid** is a direct precursor to Gabapentin.[18] This highlights the importance of this class of diacids in the synthesis of GABAergic drugs.

Table 2: Biological Activity of Selected Cyclopentane GABA Analogues

Compound	Receptor/Target	Activity	IC ₅₀ / EC ₅₀ (μM)	Source(s)
(+)-TACP	GABA _e (p ₁)	Partial Agonist	2.7 ± 0.2	[18]
(+)-TACP	GABA _e (p ₂)	Partial Agonist	1.45 ± 0.22	[18]
(+)-CACP	GABA _e (p ₁)	Partial Agonist	26.1 ± 1.1	[18]
(+)-4-ACPCA	GABA _e (p ₁)	Antagonist	K _i = 6.0 ± 0.1	[18]
Benzylthioether of 4-ACP-3-CA	GABA _a (α ₁ β ₂ γ ₂ L)	Antagonist	42	[11][24][25]

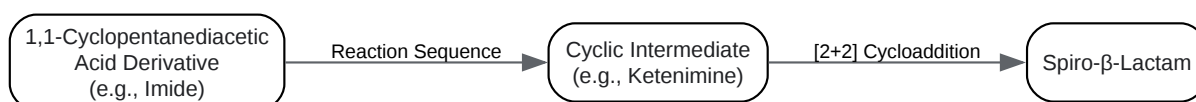
(Note: TACP = trans-3-aminocyclopentanecarboxylic acid; CACP = cis-3-aminocyclopentanecarboxylic acid; 4-ACPCA = 4-aminocyclopent-1-ene-1-carboxylic acid. These are representative analogues and not all are direct derivatives of **1,1-cyclopentanediacetic acid**, but illustrate the utility of the cyclopentane scaffold.)

Building Block for Spiro-β-Lactams

Spirocyclic compounds, which contain two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures.[8] **1,1-Cyclopentanediacetic acid** and its derivatives are excellent precursors for spiro- β -lactams.[1] The geminal diacetic acid structure can be converted into a cyclic intermediate that then participates in cycloaddition reactions to form the spiro- β -lactam core.

These spiro- β -lactam scaffolds have shown a wide range of biological activities, including antibacterial, cholesterol absorption inhibition, and antiviral (anti-HIV) properties.[1][2][3] For instance, spirocyclopentenyl- β -lactams derived from related starting materials have demonstrated potent anti-HIV activity with IC₅₀ values in the nanomolar range.[1][3]

Logical Relationship Diagram: Spiro- β -Lactam Synthesis



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Caption: General pathway to Spiro- β -Lactams.

The synthesis of spiro- β -lactams often involves a Staudinger [2+2] ketene-imine cycloaddition reaction.[2] The 1,1-disubstituted cyclopentane core provides the spirocyclic center, leading to structurally novel and medically relevant compounds.

Conclusion

1,1-Cyclopentanediacetic acid is a foundational building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its dual carboxylic acid functional groups allow for the creation of a diverse array of derivatives, including anhydrides, amides, and complex spirocyclic systems. The structural rigidity and conformational nuances of the cyclopentane core have made it a valuable scaffold in the design of GABA analogues and other biologically active molecules. This guide has provided a comprehensive overview of the synthesis, characterization, and application of **1,1-Cyclopentanediacetic acid**, offering researchers and drug development professionals a solid foundation for further exploration and innovation with this versatile compound.

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